An In-Depth Technical Guide to the Physical Properties of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride
An In-Depth Technical Guide to the Physical Properties of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride in Medicinal Chemistry
The azetidine scaffold is a cornerstone in modern drug discovery, prized for its unique conformational constraints and metabolic stability. As a substituted 3-aminoazetidine derivative, 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride represents a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the rigidity of the four-membered ring with the flexibility and potential for hydrogen bonding of the methoxyethyl and amine functionalities. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in drug design, formulation, and development.
This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, including detailed experimental protocols for their determination. In the absence of extensive published data for this specific molecule, this guide also offers expert insights into expected values and behaviors based on the analysis of structurally related compounds.
Chemical Identity and Molecular Structure
A thorough understanding of a compound's identity is the foundation of all subsequent physicochemical characterization.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride | N/A |
| Molecular Formula | C6H16Cl2N2O | [1] |
| Molecular Weight | 203.11 g/mol | [1] |
| CAS Numbers | 1408758-97-3 and 2568822-19-3 | [1] |
It is noteworthy that two CAS numbers have been associated with this compound, a point of consideration for researchers when sourcing this material. The dihydrochloride salt form indicates that both the primary amine on the azetidine ring and the tertiary amine within the ring are protonated.
Melting Point Determination: A Gateway to Purity and Stability
The melting point of a crystalline solid is a critical indicator of its purity and thermal stability. For a dihydrochloride salt, this property is influenced by the strength of the ionic interactions within the crystal lattice.
Predicted Melting Point and Rationale
While no experimental melting point for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is readily available in the literature, we can infer its likely behavior. Amine hydrochlorides are salts and typically exhibit high melting points, often with decomposition. For instance, the simpler azetidine hydrochloride has a melting point greater than 300°C.[2] Given the larger organic structure of the target molecule, a slightly lower but still high melting point, likely with decomposition, is anticipated.
Experimental Protocol for Melting Point Determination
The following protocol outlines the determination of the melting point range using a capillary melting point apparatus, a standard and reliable method.
Instrumentation:
-
Capillary melting point apparatus (e.g., Mel-Temp® or similar)
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is completely dry, as residual solvent can depress the melting point.
-
If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.
-
Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Initial Rapid Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Insert a new packed capillary tube.
-
Heat rapidly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first droplet of liquid is observed (T1).
-
Continue heating at the slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
-
Causality Behind Experimental Choices:
-
Dry Sample: Moisture can act as an impurity, leading to a depressed and broadened melting range.
-
Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the sample and the thermometer are in equilibrium, providing an accurate reading.
Solubility Profile: A Key Determinant of Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. As a dihydrochloride salt, 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is expected to exhibit good aqueous solubility.
Expected Solubility Characteristics
The presence of two protonated amine groups and a methoxyethyl chain suggests that the molecule will be highly polar and capable of forming strong hydrogen bonds with water. Therefore, high solubility in water and other polar protic solvents is anticipated. Conversely, its solubility in non-polar organic solvents is expected to be low.
Experimental Protocol for Equilibrium Solubility Determination
This protocol describes a standard shake-flask method for determining the equilibrium solubility of the compound in various solvents.
Materials:
-
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dichloromethane, ethyl acetate)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Sample Preparation:
-
Add an excess amount of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for equilibrium solubility determination.
Acid Dissociation Constants (pKa): Understanding Ionization Behavior
The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. As a dihydrochloride salt of a compound with two basic nitrogen atoms, 1-(2-Methoxyethyl)azetidin-3-amine will have two corresponding pKa values.
Estimated pKa Values and Rationale
The parent azetidine has a pKa of its conjugate acid of 11.29.[3] The 3-amino group in 1-Boc-3-aminoazetidine has a predicted pKa of 8.29.[4] In 1-(2-Methoxyethyl)azetidin-3-amine, we have a tertiary amine in the ring and a primary exocyclic amine. The electron-withdrawing effect of the protonated primary amine will lower the pKa of the tertiary ring amine, and vice versa. It is expected that the tertiary amine in the ring will be more basic than the primary amine. Therefore, we can predict two pKa values, likely in the ranges of 8-9 and 10-11.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining pKa values.
Instrumentation:
-
Automatic titrator or a pH meter with a high-precision electrode
-
Stir plate and stir bar
-
Calibrated burette
-
Standardized solution of a strong base (e.g., 0.1 N NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 N HCl)
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride and dissolve it in a known volume of deionized water.
-
-
Titration:
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.
-
Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The curve will show two inflection points, corresponding to the two equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa1) is the pH at the point where half of the first equivalent of base has been added, and the second pKa (pKa2) is the pH at the point halfway between the first and second equivalence points.
-
Alternatively, the pKa values can be determined more accurately by analyzing the first or second derivative of the titration curve.
-
Diagram of a Titration Curve for a Diprotic Acid:
Caption: A representative titration curve for a diprotic acid.
Conclusion: A Framework for Characterization
While specific experimental data for the physical properties of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride are not widely published, this guide provides a robust framework for its characterization. By employing the detailed protocols outlined herein, researchers and drug development professionals can confidently determine the melting point, solubility profile, and pKa values of this important synthetic building block. The provided estimations, grounded in the known properties of structurally related azetidine derivatives, offer valuable initial insights for experimental design and interpretation. A thorough understanding of these fundamental physical properties is an indispensable step in harnessing the full potential of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in the development of next-generation therapeutics.
References
-
Appretech Scientific Limited. 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. [Link]
-
PubChem. Azetidine. [Link]
Figure 1. Chemical Structure of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.
